

# 2-Methyloctan-1-ol chemical properties and physical data

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methyloctan-1-ol

Cat. No.: B1329788

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An In-Depth Technical Guide to **2-Methyloctan-1-ol**: Properties, Synthesis, and Applications

## Introduction

**2-Methyloctan-1-ol** (CAS No. 818-81-5) is a branched-chain primary alcohol that serves as a valuable intermediate and building block in various fields of chemical research and development.[1][2][3] Unlike its linear isomer, 1-nonanol, the methyl group at the C2 position introduces chirality and alters its physical and chemical properties, influencing its utility as a solvent, a precursor in organic synthesis, and a component in fragrance formulations.[4] This guide provides a comprehensive overview of the chemical properties, physical data, synthesis, and potential applications of **2-Methyloctan-1-ol**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Structure

**2-Methyloctan-1-ol** is a nine-carbon aliphatic alcohol. The presence of a methyl group on the second carbon atom creates a chiral center, meaning it can exist as two distinct enantiomers, (R)-**2-methyloctan-1-ol** and (S)-**2-methyloctan-1-ol**, or as a racemic mixture.

- IUPAC Name: **2-methyloctan-1-ol**[3]
- Molecular Formula: C<sub>9</sub>H<sub>20</sub>O[1][2][3][5]
- Canonical SMILES: CCCCCC(C)CO[1][3]

- InChIKey: IGVGCQGTEINVOH-UHFFFAOYSA-N[3][5]

## Physicochemical Properties

The physical properties of **2-Methyloctan-1-ol** are dictated by its C9 alkyl chain and the polar hydroxyl (-OH) group. The hydroxyl group allows for hydrogen bonding, resulting in a higher boiling point and lower volatility compared to its parent alkane, 2-methyloctane. The long alkyl chain renders it hydrophobic, leading to low solubility in water but good solubility in many organic solvents.[4][6]

Table 1: Summary of Physical and Chemical Data for **2-Methyloctan-1-ol**

Property	Value	Source(s)
Identifiers		
CAS Number	818-81-5	[1][2][3][5]
PubChem CID	102495	[3]
EC Number	212-457-5	[1][3]
Molecular Properties		
Molecular Weight	144.25 g/mol	[1][3][5]
Exact Mass	144.151415	[1]
Physical Properties		
Physical State	Colorless Liquid / Oil	[7]
Boiling Point	196.6 °C (at 760 mmHg)	[1][5]
Melting Point	6.15 °C (estimated)	[1]
Density	0.824 g/cm <sup>3</sup>	[1][5]
Flash Point	79.5 °C	[1][5]
Refractive Index	1.430	[1][5]
Vapor Pressure	0.102 mmHg at 25°C	[1]
Solubility & Partitioning		
Solubility	Sparingly soluble in Chloroform, Slightly in DMSO. [7] Low solubility in water is expected due to the long hydrocarbon chain.[4][6]	
LogP (Octanol/Water)	3.35 - 3.4	[1][5]
Chemical Descriptors		
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	1	[1]

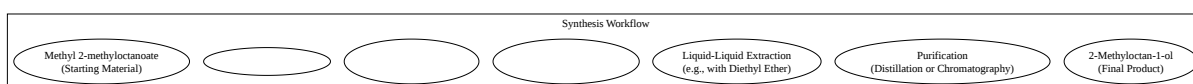
Rotatable Bond Count	6	[1]
pKa	15.09 (Predicted)	[1]

## Synthesis and Reactivity

### Synthetic Routes

A common and reliable method for the laboratory-scale synthesis of **2-Methyloctan-1-ol** is the reduction of a corresponding carboxylic acid derivative, such as an ester or an aldehyde. A high-yield route involves the reduction of methyl 2-methyloctanoate using a strong reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an anhydrous ether solvent.[1]

The causality behind this choice lies in the high reactivity of  $\text{LiAlH}_4$ , which is capable of reducing esters to primary alcohols efficiently. The use of an anhydrous solvent like tetrahydrofuran (THF) is critical, as  $\text{LiAlH}_4$  reacts violently with water. The reaction is typically initiated at a low temperature ( $0\text{ }^\circ\text{C}$ ) to control the initial exothermic reaction before being allowed to proceed to completion at room temperature.



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## Experimental Protocol: Reduction of Methyl 2-methyloctanoate

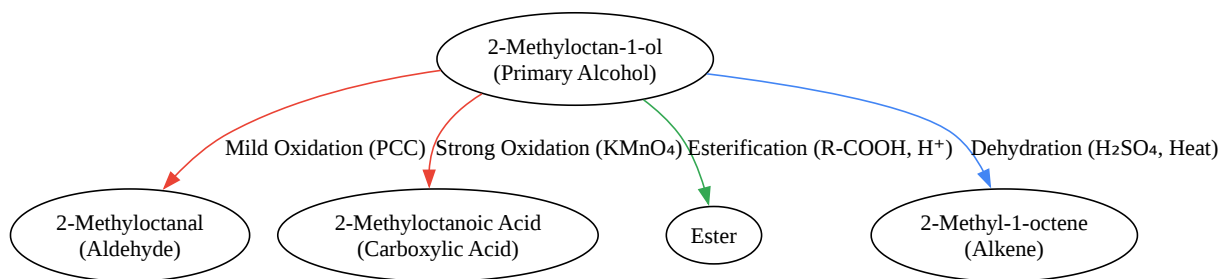
- **Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
- **Cooling:** The flask is cooled to  $0\text{ }^\circ\text{C}$  in an ice-water bath.

- **Addition:** A solution of methyl 2-methyloctanoate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
- **Reaction:** After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- **Quenching:** The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH<sub>4</sub> in grams. This procedure (Fieser workup) is designed to produce a granular precipitate that is easily filtered.
- **Filtration & Extraction:** The resulting precipitate is removed by filtration, and the filter cake is washed with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude alcohol is purified by vacuum distillation or silica gel chromatography to yield pure **2-Methyloctan-1-ol**.

## Key Reactions

As a primary alcohol, **2-Methyloctan-1-ol** undergoes characteristic reactions of this functional group.<sup>[8]</sup>

- **Oxidation:** It can be oxidized to 2-methyloctanal using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidation (e.g., with KMnO<sub>4</sub> or Jones reagent) will yield 2-methyloctanoic acid.<sup>[8]</sup>
- **Esterification:** It readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic catalysis to form esters (Fischer esterification).<sup>[8]</sup> This is fundamental to its use in fragrance chemistry.
- **Dehydration:** Treatment with a strong acid (e.g., H<sub>2</sub>SO<sub>4</sub>) at high temperatures can lead to dehydration, forming a mixture of alkenes, primarily 2-methyl-1-octene (E1/E2 elimination).



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## Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of **2-Methyloctan-1-ol**.

- **Infrared (IR) Spectroscopy:** The IR spectrum will be dominated by a strong, broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$  corresponding to the O-H stretching vibration of the alcohol. Strong C-H stretching peaks will appear just below  $3000\text{ cm}^{-1}$ .
- **$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum will provide a detailed map of the structure. Key expected signals include a multiplet for the two diastereotopic protons of the  $\text{-CH}_2\text{OH}$  group (around 3.5 ppm), a broad singlet for the  $\text{-OH}$  proton (which is exchangeable with  $\text{D}_2\text{O}$ ), and a complex set of signals in the upfield region (0.8–1.6 ppm) for the overlapping protons of the alkyl chain and the C2-methyl group.
- **$^{13}\text{C}$  NMR Spectroscopy:** The carbon NMR spectrum will show nine distinct signals, one for each unique carbon atom. The carbon bearing the hydroxyl group ( $\text{-CH}_2\text{OH}$ ) will appear downfield around 60–70 ppm.
- **Mass Spectrometry (MS):** In an electron impact (EI) mass spectrum, the molecular ion peak ( $\text{M}^+$ ) at  $m/z$  144 may be weak or absent. Common fragmentation patterns for primary alcohols include the loss of water ( $\text{M}-18$ ) and  $\alpha$ -cleavage, which would result in a prominent peak from the loss of the  $\text{C}_7\text{H}_{15}$  alkyl chain.

## Applications in Research and Drug Development

While not a drug itself, **2-Methyloctan-1-ol** and similar branched-chain alcohols serve as important lipophilic building blocks in medicinal chemistry.

- **Lead Optimization:** The introduction of small alkyl groups, such as the methyl group in **2-Methyloctan-1-ol**, is a key strategy in drug design.<sup>[9]</sup> It can modulate a molecule's physicochemical properties, such as lipophilicity (LogP) and aqueous solubility. This can, in turn, influence pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).<sup>[9]</sup>
- **Synthesis of Active Pharmaceutical Ingredients (APIs):** As a chiral primary alcohol, it can be used as a starting material for synthesizing more complex molecules. The hydroxyl group provides a reactive handle for derivatization, allowing it to be incorporated into larger scaffolds.
- **Fragrance and Flavor Industry:** Branched-chain alcohols are often used in the formulation of fragrances and flavors due to their characteristic scents.<sup>[4]</sup>

## Safety and Handling

**2-Methyloctan-1-ol** is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).<sup>[3]</sup>

- **GHS Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).<sup>[3][7]</sup>
- **Precautions:**
  - Handle in a well-ventilated area or a chemical fume hood.<sup>[10][11]</sup>
  - Wear protective gloves, safety glasses or goggles, and a lab coat.<sup>[12][13]</sup>
  - Avoid inhalation of vapors and direct contact with skin and eyes.<sup>[10]</sup>
  - Keep away from sources of ignition as it is a combustible liquid with a flash point of 79.5 °C.<sup>[1][12]</sup>

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][10]

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## References

- 1. 2-Methyloctan-1-ol | lookchem [lookchem.com]
- 2. 2-Methyloctan-1-ol - Hazardous Agents | Haz-Map [haz-map.com]
- 3. 2-Methyloctanol | C<sub>9</sub>H<sub>20</sub>O | CID 102495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Methyloctan-1-ol | CAS#:818-81-5 | Chemsrce [chemsrc.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. 2-Methyloctan-1-ol | 818-81-5 [m.chemicalbook.com]
- 8. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. southwest.tn.edu [southwest.tn.edu]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. fishersci.se [fishersci.se]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [2-Methyloctan-1-ol chemical properties and physical data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329788#2-methyloctan-1-ol-chemical-properties-and-physical-data\]](https://www.benchchem.com/product/b1329788#2-methyloctan-1-ol-chemical-properties-and-physical-data)

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